molecular formula C20H15ClN2 B5782815 1-benzyl-2-(2-chlorophenyl)-1H-benzimidazole

1-benzyl-2-(2-chlorophenyl)-1H-benzimidazole

Cat. No. B5782815
M. Wt: 318.8 g/mol
InChI Key: OUVWQYDLSBALKN-UHFFFAOYSA-N
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Description

1-benzyl-2-(2-chlorophenyl)-1H-benzimidazole, also known as BCBI, is a chemical compound that has been extensively studied for its potential applications in scientific research. BCBI is a benzimidazole derivative that has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further research in the field of medicine and biology.

Mechanism of Action

The mechanism of action of 1-benzyl-2-(2-chlorophenyl)-1H-benzimidazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in oxidative stress and inflammation. 1-benzyl-2-(2-chlorophenyl)-1H-benzimidazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), two enzymes that are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
1-benzyl-2-(2-chlorophenyl)-1H-benzimidazole has been shown to exhibit various biochemical and physiological effects, including antioxidant and anti-inflammatory properties. 1-benzyl-2-(2-chlorophenyl)-1H-benzimidazole has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). 1-benzyl-2-(2-chlorophenyl)-1H-benzimidazole has also been shown to reduce the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Advantages and Limitations for Lab Experiments

The advantages of using 1-benzyl-2-(2-chlorophenyl)-1H-benzimidazole in lab experiments include its relatively simple synthesis and potent antioxidant and anti-inflammatory properties. However, one limitation of using 1-benzyl-2-(2-chlorophenyl)-1H-benzimidazole is its potential toxicity, which may limit its use in certain applications. Additionally, further research is needed to fully understand the mechanism of action of 1-benzyl-2-(2-chlorophenyl)-1H-benzimidazole and its potential applications in various fields.

Future Directions

There are several potential future directions for research involving 1-benzyl-2-(2-chlorophenyl)-1H-benzimidazole. One area of interest is the potential use of 1-benzyl-2-(2-chlorophenyl)-1H-benzimidazole in the treatment of various diseases and conditions, including cancer, neurodegenerative diseases, and cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action of 1-benzyl-2-(2-chlorophenyl)-1H-benzimidazole and its potential applications in various fields. Overall, 1-benzyl-2-(2-chlorophenyl)-1H-benzimidazole is a promising compound that may have significant implications for scientific research and medicine.

Synthesis Methods

The synthesis of 1-benzyl-2-(2-chlorophenyl)-1H-benzimidazole can be achieved through a variety of methods, including the condensation of o-phenylenediamine with benzyl chloride in the presence of a base such as sodium hydroxide. Other methods involve the reaction of o-phenylenediamine with benzyl bromide or benzyl alcohol, followed by the addition of 2-chlorobenzaldehyde. The synthesis of 1-benzyl-2-(2-chlorophenyl)-1H-benzimidazole is relatively simple and can be achieved with high yields.

Scientific Research Applications

1-benzyl-2-(2-chlorophenyl)-1H-benzimidazole has been extensively studied for its potential applications in scientific research. It has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further research in the field of medicine and biology. 1-benzyl-2-(2-chlorophenyl)-1H-benzimidazole has been shown to exhibit potent antioxidant and anti-inflammatory properties, which may have implications for the treatment of various diseases and conditions.

properties

IUPAC Name

1-benzyl-2-(2-chlorophenyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2/c21-17-11-5-4-10-16(17)20-22-18-12-6-7-13-19(18)23(20)14-15-8-2-1-3-9-15/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUVWQYDLSBALKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-2-(2-chlorophenyl)-1H-benzimidazole

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